molecular formula C16H15NO3S B8040639 1-Ethyl-2-phenylindole-5-sulfonic acid

1-Ethyl-2-phenylindole-5-sulfonic acid

Cat. No.: B8040639
M. Wt: 301.4 g/mol
InChI Key: LFQAHDMTCXFLEL-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylindole-5-sulfonic acid is a heterocyclic organic compound characterized by an indole backbone substituted with an ethyl group at position 1, a phenyl group at position 2, and a sulfonic acid moiety at position 5. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, material science, and pharmaceutical research. The sulfonic acid group enhances water solubility and acidity, while the ethyl and phenyl groups contribute to lipophilicity and stability .

Synthesis of this compound often involves multi-component reactions (MCRs). For example, sulfamic acid-catalyzed reactions under mild conditions (room temperature, solvent-based systems) have been reported for analogous indole derivatives, yielding densely functionalized products with moderate to high efficiency .

Properties

IUPAC Name

1-ethyl-2-phenylindole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-2-17-15-9-8-14(21(18,19)20)10-13(15)11-16(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQAHDMTCXFLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-2-phenylindole-5-sulfonic acid typically involves several steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For the specific synthesis of this compound, the following steps are generally followed:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-2-phenylindole-5-sulfonic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenylindole-5-sulfonic acid involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The sulfonic acid group enhances its solubility and allows for better interaction with biological targets.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 1-Methyl-2-phenylindole-5-sulfonic acid : Differs by a methyl group at position 1.
  • 1-Ethyl-2-(4-nitrophenyl)indole-5-sulfonic acid : Features a nitro-substituted phenyl group.
  • Indole-5-sulfonic acid : Lacks substituents at positions 1 and 2.
Table 1: Structural and Electronic Comparisons
Compound Substituents (Position) LogP* pKa (Sulfonic Acid) Synthetic Yield (%)
1-Ethyl-2-phenylindole-5-sulfonic acid Ethyl (1), Phenyl (2) 2.1 ~0.5 65–75
1-Methyl-2-phenylindole-5-sulfonic acid Methyl (1), Phenyl (2) 1.8 ~0.5 70–80
Indole-5-sulfonic acid None -0.3 ~0.5 85–90

*LogP values are estimated; higher values indicate greater lipophilicity.

Physicochemical Properties

  • Solubility : The ethyl group in this compound reduces water solubility compared to unsubstituted indole-5-sulfonic acid but improves compatibility with organic solvents.
  • Acidity : All sulfonic acid derivatives exhibit strong acidity (pKa ~0.5), making them useful as catalysts or surfactants.
  • Thermal Stability : Bulky substituents (e.g., phenyl) enhance thermal stability.

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